1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one
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Overview
Description
1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one typically involves a condensation reaction. One common method involves the reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with quinoline-6-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions such as copper, leading to a change in its fluorescence properties . In medicinal applications, it may exert its effects by inhibiting specific enzymes or receptors involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
Aminophenazone: Another pyrazolone derivative with analgesic and anti-inflammatory properties.
Phenazone: A pyrazolone compound used as an analgesic and antipyretic.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, similar to 1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one.
Uniqueness
This compound is unique due to its specific combination of a pyrazolone core with a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-20(21(26)25(24(15)2)18-8-4-3-5-9-18)23-14-16-10-11-19-17(13-16)7-6-12-22-19/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJNKBVCHYRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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